molecular formula C11H15NO2 B2610019 Methyl 2-amino-3-phenylbutanoate CAS No. 186432-13-3

Methyl 2-amino-3-phenylbutanoate

Cat. No. B2610019
CAS RN: 186432-13-3
M. Wt: 193.246
InChI Key: ZJFJLPKBPJMENH-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-phenylbutanoate” is a chemical compound with the CAS Number: 186432-13-3 . It has a molecular weight of 193.25 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-phenylbutanoate” can be represented by the formula C11H15NO2 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-3-phenylbutanoate” are not available, related compounds have been used in various chemical transformations.


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-phenylbutanoate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Anticonvulsant Activity

Methyl 2-amino-3-phenylbutanoate: has been investigated for its potential anticonvulsant properties. A study synthesized an ester based on L-menthol and phenibut, which included the Methyl 2-amino-3-phenylbutanoate structure . This compound was tested in vivo for its anticonvulsant effects on models of chemically and electrically induced seizures . The research suggests that this compound could interact with multiple targets, offering a new avenue for the development of anticonvulsant medications.

Drug Repurposing and Pleiotropy

The compound’s ability to implement more than one mechanism of action makes it a candidate for drug repurposing and pleiotropy. This means that Methyl 2-amino-3-phenylbutanoate could potentially be used to treat various conditions beyond its initial intended use .

Synthesis of Erythro and Threo Isomers

Methyl 2-amino-3-phenylbutanoate: has been used in the synthesis of erythro and threo isomers. These isomers are important in the field of organic chemistry and can be used to create a variety of different molecules with potential therapeutic applications .

Enhancement of Drug Permeability

The compound has been linked to the enhancement of drug permeability when conjugated with terpenoids. This application is significant in the development of drugs that require improved absorption and bioavailability .

Formation of Biologically Active Molecules

The formation of –NH–N═C–, –CO–OR–, and –CO–NH– bonds in Methyl 2-amino-3-phenylbutanoate allows for the creation of biologically active molecules that can undergo enzymatic cleavage in mammals’ bodies. This property is crucial for the development of new drugs that can be metabolized effectively .

Neuropharmacology

Given its structural similarity to phenibut, Methyl 2-amino-3-phenylbutanoate may have applications in neuropharmacology, particularly in the modulation of GABAergic systems. This could lead to new treatments for neurological disorders .

Safety and Hazards

The safety information available indicates that “Methyl 2-amino-3-phenylbutanoate” is associated with the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

methyl 2-amino-3-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFJLPKBPJMENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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